molecular formula C17H22BrN3O B12162476 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B12162476
M. Wt: 364.3 g/mol
InChI Key: PIIOQUGCEVRXIS-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves several key steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Acetamide Intermediate: The brominated indole is then reacted with chloroacetyl chloride to form 2-(6-bromo-1H-indol-1-yl)acetamide.

    N-Alkylation: The final step involves the N-alkylation of the acetamide intermediate with 1-ethylpyrrolidine in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-6-carboxylic acid derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Its brominated indole structure may interact with biological targets, providing insights into its potential as a bioactive molecule.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound could serve as a lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The bromine atom and the acetamide group may enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)acetamide: Lacks the bromine atom and the pyrrolidine moiety, making it less complex.

    6-bromo-1H-indole: Contains the bromine atom but lacks the acetamide and pyrrolidine groups.

    N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide: Lacks the indole ring, focusing on the pyrrolidine and acetamide structure.

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is unique due to its combination of a brominated indole ring and a pyrrolidine-linked acetamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H22BrN3O

Molecular Weight

364.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C17H22BrN3O/c1-2-20-8-3-4-15(20)11-19-17(22)12-21-9-7-13-5-6-14(18)10-16(13)21/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,19,22)

InChI Key

PIIOQUGCEVRXIS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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